2-Amino-5-(benzyloxy)-4-methoxybenzamide
Overview
Description
2-Amino-5-(benzyloxy)-4-methoxybenzamide, also known as 2-ABM, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 293.35 g/mol and a melting point of 85-87 °C. 2-ABM is used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemical and physiological studies. It is also used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of various compounds.
Scientific Research Applications
Medicinal Chemistry: Drug Synthesis and Development
“2-Amino-5-(benzyloxy)-4-methoxybenzamide” is a compound that can be utilized in the synthesis of various pharmaceutical drugs. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it can serve as a precursor in the synthesis of molecules with potential antitubercular activity .
Industrial Applications: Organic Synthesis
Industrially, “2-Amino-5-(benzyloxy)-4-methoxybenzamide” can be a key intermediate in organic synthesis processes. Its benzyloxy group is particularly useful in reactions requiring protection of the phenol functionality during complex synthesis steps .
Pharmacology: Boron Reagents in Drug Delivery
The compound’s structure is conducive to forming boron reagents, which are significant in pharmacology for drug delivery systems, especially in cancer therapy through boron neutron capture therapy .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, “2-Amino-5-(benzyloxy)-4-methoxybenzamide” could be used as a standard or reference compound in chromatographic analysis due to its unique chemical properties, aiding in the identification and quantification of similar compounds .
properties
IUPAC Name |
2-amino-4-methoxy-5-phenylmethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOHJQTXPIRNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731636 | |
Record name | 2-Amino-5-(benzyloxy)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(benzyloxy)-4-methoxybenzamide | |
CAS RN |
60547-95-7 | |
Record name | 2-Amino-4-methoxy-5-(phenylmethoxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60547-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-(benzyloxy)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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